molecular formula C16H14FNO3 B3481731 methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate

methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate

Cat. No.: B3481731
M. Wt: 287.28 g/mol
InChI Key: VETVSRMJDLQWPX-UHFFFAOYSA-N
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Description

“Methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate” is a chemical compound with the molecular formula C16H14FNO3 . It is related to “methyl 2-amino-2-(2-fluorophenyl)acetate”, which has a CAS Number of 573701-88-9 and a molecular weight of 183.18 .


Synthesis Analysis

The synthesis of similar compounds often involves metal-catalyzed reactions . For example, under hydrogen-borrowing conditions, Mn(I) composite catalyzed the selective hydro-amination of allyl alcohols & 2° allylic alcohols with exceptional functional compatibility . Biocatalysis is also a method used in the synthesis of chiral drug intermediates .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .

Safety and Hazards

The safety data sheet for a related compound, “Methyl benzoate”, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It is advised to avoid release to the environment, and to wear protective gloves, eye protection, and face protection when handling .

Properties

IUPAC Name

methyl 2-[[2-(2-fluorophenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-21-16(20)12-7-3-5-9-14(12)18-15(19)10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETVSRMJDLQWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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